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molecular formula C37H59N3O B010232 2-(Benzotriazol-2-yl)-4-methyl-6-tetracosylphenol CAS No. 104487-30-1

2-(Benzotriazol-2-yl)-4-methyl-6-tetracosylphenol

Cat. No. B010232
M. Wt: 561.9 g/mol
InChI Key: KEGYWMCBTWLUME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04587346

Procedure details

Using the general procedure of Example 1, 112 grams of 2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole, 33 ml of methanesulfonic acid and 444 ml (2 moles) of a mixture of tetracosenes (prepared by the dimerization of n-dodecene) are heated at 160° C.; for 96 hours. The reaction mixture is cooled and the product isolated by the general procedure described in Example 1. The excess hydrocarbons are removed by distillation at 190° C./0.04 mm. The above-named product is obtained in a yield of 103.6 grams as a yellow liquid. The liquid still contained inert hydrocarbon diluents which are removed by flash chromatography using silica gel and heptane/toluene 75/25 to give a pure product in a yield of 15 grams as a yellow liquid.
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
444 mL
Type
reactant
Reaction Step Three
[Compound]
Name
tetracosenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[N:9]1[N:13]=[C:12]2[CH:14]=[CH:15][CH:16]=[CH:17][C:11]2=[N:10]1.CS(O)(=O)=O.[CH2:23]=[CH:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34]>>[OH:1][C:2]1[C:7]([CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH3:23])=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[N:9]1[N:13]=[C:12]2[CH:14]=[CH:15][CH:16]=[CH:17][C:11]2=[N:10]1

Inputs

Step One
Name
Quantity
112 g
Type
reactant
Smiles
OC1=C(C=C(C=C1)C)N1N=C2C(=N1)C=CC=C2
Step Two
Name
Quantity
33 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Three
Name
mixture
Quantity
444 mL
Type
reactant
Smiles
Step Four
Name
tetracosenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCCCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
the product isolated by the general procedure
CUSTOM
Type
CUSTOM
Details
The excess hydrocarbons are removed by distillation at 190° C./0.04 mm
CUSTOM
Type
CUSTOM
Details
The above-named product is obtained in a yield of 103.6 grams as a yellow liquid
CUSTOM
Type
CUSTOM
Details
The liquid still contained inert hydrocarbon diluents which are removed by flash chromatography
CUSTOM
Type
CUSTOM
Details
to give a pure product in a yield of 15 grams as a yellow liquid

Outcomes

Product
Details
Reaction Time
96 h
Name
Type
Smiles
OC1=C(C=C(C=C1CCCCCCCCCCCCCCCCCCCCCCCC)C)N1N=C2C(=N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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